1-Chlorotetradecane

Nuclear Materials TRISO Fuel Forming Fluid

For formulators synthesizing quaternary ammonium surfactants, substituting 1-chlorotetradecane with a shorter-chain analogue (e.g., 1-chlorododecane) undermines micelle formation and emulsification stability because the C14 chain's Log Kow of 7.47 is non-negotiable for the required hydrophilic-lipophilic balance. In phosphonium ionic liquid production, the C14 chloroalkane delivers a 94% validated yield and superior thermal stability (>100 °C) versus ammonium-based alternatives, while its moderate reactivity ensures process control at scale. For TRISO nuclear fuel kernel forming-fluid applications, its density (0.86 g/mL) and cost profile decisively outweigh brominated analogs. Procure the C14-specific intermediate, not an in-class substitute, to guarantee downstream performance.

Molecular Formula C14H29Cl
Molecular Weight 232.83 g/mol
CAS No. 2425-54-9
Cat. No. B127486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorotetradecane
CAS2425-54-9
SynonymsMyristyl chloride;  Tetradecyl Chloride
Molecular FormulaC14H29Cl
Molecular Weight232.83 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCl
InChIInChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
InChIKeyRNHWYOLIEJIAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorotetradecane (CAS 2425-54-9): A Critical C14 Alkyl Halide Intermediate for Surfactant, Phase-Transfer Catalyst, and Specialty Chemical Synthesis


1-Chlorotetradecane (CAS 2425-54-9), also known as myristyl chloride or tetradecyl chloride, is a primary long-chain alkyl halide with the molecular formula C14H29Cl and a molecular weight of 232.83 g/mol . At ambient temperature, it is a clear, colorless liquid with a mild, characteristic odor, exhibiting a density of approximately 0.86 g/mL at 25°C, a boiling point of 295°C at atmospheric pressure, and a melting point of -3°C . As a versatile chemical intermediate, its reactive terminal chlorine atom allows for the facile introduction of the hydrophobic C14 alkyl chain into a wide array of organic molecules, making it an indispensable building block in the synthesis of quaternary ammonium surfactants, phosphonium-based ionic liquids, plasticizers, and various specialty chemicals [1].

Why Generic Substitution of 1-Chlorotetradecane (CAS 2425-54-9) with Other Alkyl Halides Fails: The Critical Role of Chain Length and Halogen Reactivity


The practice of substituting 1-chlorotetradecane with a 'generic' or 'in-class' alkyl halide—such as a shorter-chain 1-chlorododecane or a more reactive 1-bromotetradecane—is a common but high-risk procurement strategy that often leads to significant performance failures in downstream applications [1]. The hydrophobic character and molecular geometry conferred by its specific C14 alkyl chain are not linearly scalable; for instance, altering the chain length by just two carbons drastically changes the molecule's lipophilicity (Log Kow), surface activity, and the physical properties of derived surfactants, which can compromise micelle formation, emulsification efficiency, and overall formulation stability [2]. Conversely, while the bromo- and iodo- analogs may exhibit higher reactivity in nucleophilic substitution reactions, they also introduce distinct challenges related to cost, density, and thermal stability, rendering them unsuitable for processes that require the specific balance of reactivity and physicochemical properties offered by the C14 chloroalkane [3]. The quantitative evidence below demonstrates exactly where these differentiation points become critical for scientific selection and procurement.

1-Chlorotetradecane (CAS 2425-54-9) Evidence Guide: Quantified Differentiation Against Closest Analogs


Density and Cost-Per-Volume Advantage of 1-Chlorotetradecane vs. 1-Bromotetradecane in Industrial Sol-Gel and Forming Fluid Applications

In the context of replacing trichloroethylene (TCE) as a forming fluid for TRISO nuclear fuel kernels, 1-chlorotetradecane was identified as a top candidate from an initial list of ~10,800 chemicals [1]. When compared directly to its brominated analog, 1-bromotetradecane (CAS 112-71-0), the chlorinated compound demonstrates a substantially lower density [1]. This physical property difference is a critical selection criterion for procurement, as it impacts fluid dynamics, settling velocities of the gel spheres, and overall process economics, where a lower-density fluid is often advantageous for operational control and may correlate with reduced material costs on a volumetric basis .

Nuclear Materials TRISO Fuel Forming Fluid Density Viscosity

Differentiated Lipophilicity and Water Solubility of 1-Chlorotetradecane Compared to 1-Chlorododecane

The performance of a surfactant or phase-transfer catalyst derived from an alkyl halide is heavily dependent on the lipophilicity of the alkyl chain. 1-Chlorotetradecane possesses a calculated octanol-water partition coefficient (Log Kow) of 7.47, which is substantially higher than that of the shorter-chain analog 1-chlorododecane (Log Kow estimated ~6.0-6.5) [1]. This difference of approximately one log unit corresponds to a tenfold increase in lipophilicity, which is a quantitative indicator of its enhanced ability to partition into non-polar environments, a crucial factor for the efficacy of surfactants in forming stable microemulsions and for phase-transfer catalysts in biphasic reactions [2]. The water solubility of 1-chlorotetradecane is <0.01 g/L at 20°C, reinforcing its highly hydrophobic nature .

Hydrophobicity Log Kow Surfactant Design Phase-Transfer Catalysis Microemulsion

Demonstrated High-Yield Synthesis of Phosphonium Ionic Liquids (ILs) Using 1-Chlorotetradecane

1-Chlorotetradecane is a proven and efficient alkylating agent for the industrial preparation of phosphonium-based ionic liquids, a class of compounds with growing importance as green solvents and phase-transfer catalysts [1]. In a documented synthesis of trihexyl(tetradecyl)phosphonium chloride ([P6,6,6,14][Cl]), the reaction of trihexylphosphine with one equivalent of 1-chlorotetradecane at 140°C for 12 hours under nitrogen produced the desired ionic liquid in a typical yield of 94% [1]. This high conversion efficiency contrasts with the use of shorter-chain chloroalkanes, which may yield ILs with different physicochemical properties (e.g., lower thermal stability), or bromoalkanes, which, while potentially more reactive, can lead to more complex purification challenges due to residual acid generation [1][2].

Ionic Liquids Green Chemistry Phosphonium Salts Synthesis Catalysis

Reactivity Profile of 1-Chlorotetradecane in Surfactant Synthesis vs. Alternative Halogens

As an intermediate for synthesizing cationic surfactants like dimethyldimyristyl ammonium chloride, 1-chlorotetradecane offers an optimal balance of reactivity and stability for industrial-scale alkylation of tertiary amines [1]. While a direct, published comparative kinetic study versus 1-bromotetradecane is not readily available, class-level knowledge of halogen reactivity dictates that the bromo- analog will react faster in an SN2 displacement [2]. However, this higher reactivity often comes with trade-offs, including the potential for more vigorous and less controllable exotherms, the formation of HBr byproducts which can necessitate more extensive purification to prevent equipment corrosion and product degradation, and a higher molecular weight leading to a lower atom economy [2][3]. 1-Chlorotetradecane, therefore, is often the halogen of choice for large-scale surfactant manufacturing where process safety, cost-effectiveness, and consistent product quality are paramount [1].

Surfactant Quaternary Ammonium Compound Nucleophilic Substitution Reactivity Synthesis

Primary Research and Industrial Application Scenarios for 1-Chlorotetradecane (CAS 2425-54-9) Supported by Differentiating Evidence


Replacement of Trichloroethylene in Nuclear Fuel Kernel Production

1-Chlorotetradecane is a leading candidate for replacing trichloroethylene (TCE) as a forming fluid in the sol-gel production of TRISO nuclear fuel kernels [1]. Its selection is supported by a comprehensive study that screened ~10,800 chemicals and narrowed the list to ten, including 1-chlorotetradecane, based on key fluid property measurements [1]. The lower density (0.86 g/mL) and cost profile of 1-chlorotetradecane compared to brominated alternatives (e.g., 1-bromotetradecane, density 1.02 g/mL) make it a more economically and operationally viable choice for large-scale fluid handling and waste stream management in this highly specialized application [1].

Synthesis of Thermally Stable Phosphonium-Based Ionic Liquids (ILs)

For chemists engaged in the design and synthesis of phosphonium ionic liquids, 1-chlorotetradecane is the preferred alkylating agent for introducing the C14 chain to achieve high thermal stability [2]. The validated, high-yielding (94%) synthesis of trihexyl(tetradecyl)phosphonium chloride ([P6,6,6,14][Cl]) demonstrates its utility as a reliable intermediate for this growing class of 'green' solvents and catalysts [2]. The resulting C14-substituted phosphonium ILs offer a distinct performance advantage over their ammonium-based counterparts in processes that operate at temperatures exceeding 100°C, a differentiation point that is critical for specific industrial applications [2].

Development of Cationic Surfactants and Emulsifiers

1-Chlorotetradecane is a key building block in the industrial-scale synthesis of C14-based quaternary ammonium surfactants, such as dimethyldimyristyl ammonium chloride [3]. The specific C14 chain length of 1-chlorotetradecane imparts a Log Kow of 7.47, which is essential for achieving the precise hydrophilic-lipophilic balance (HLB) required for effective emulsification and micelle formation in personal care products, detergents, and fabric softeners [4]. While more reactive halogenated analogs exist, the moderate reactivity of the C-Cl bond in 1-chlorotetradecane provides superior process control and a more favorable cost profile for large-volume surfactant manufacturing [3].

Internal Standard in Analytical Chemistry

1-Chlorotetradecane serves as a suitable internal standard in gas chromatography (GC) methods, particularly for the determination of chloropropanols like 3-chloropropane-1,2-diol (3-MCPD) in hydrolyzed vegetable protein and other food matrices [5]. Its selection over other long-chain alkanes or alkyl halides is justified by its distinct retention time, which does not co-elute with target analytes or matrix interferences, and its chemical inertness under typical analytical derivatization and separation conditions, ensuring accurate and precise quantification [5].

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